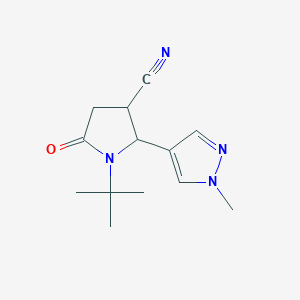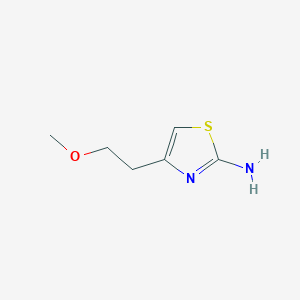![molecular formula C11H13N5O5 B12310955 N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[9-[3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]purin-6-il]formamida es un compuesto orgánico complejo con una importancia significativa en diversos campos científicos. Este compuesto es conocido por su estructura única, que incluye una base de purina unida a una porción de azúcar, lo que lo convierte en un análogo de nucleósido. Tiene aplicaciones en química medicinal, biología molecular y bioquímica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[9-[3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]purin-6-il]formamida generalmente implica los siguientes pasos:
Formación de la base de purina: La base de purina se sintetiza a través de una serie de reacciones que comienzan con precursores simples como la formamida y la cianamida.
Unión de la porción de azúcar: La porción de azúcar, típicamente una ribosa o desoxirribosa, se une a la base de purina a través de un enlace glucosídico. Este paso a menudo implica el uso de grupos protectores para asegurar reacciones selectivas.
Formación final: El paso final implica la formación de la base de purina para introducir el grupo formamida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de reactivos de alta pureza y condiciones de reacción estrictas asegura la producción del compuesto con alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[9-[3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]purin-6-il]formamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo en la porción de azúcar se pueden oxidar para formar aldehídos o ácidos carboxílicos.
Reducción: El grupo formamida se puede reducir a una amina en condiciones específicas.
Sustitución: La base de purina puede sufrir reacciones de sustitución, particularmente en el grupo amino.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se utilizan reactivos nucleófilos como amoníaco o aminas para reacciones de sustitución.
Productos principales
Oxidación: Aldehídos o ácidos carboxílicos.
Reducción: Aminas.
Sustitución: Diversos derivados de purina sustituidos.
Aplicaciones Científicas De Investigación
N-[9-[3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]purin-6-il]formamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Actúa como un análogo de nucleósido, interfiriendo con la síntesis y función de los ácidos nucleicos.
Medicina: Investigado por su potencial como agente antiviral o anticancerígeno.
Industria: Utilizado en la producción de productos farmacéuticos y como herramienta de investigación en diversos ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de N-[9-[3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]purin-6-il]formamida implica su incorporación a los ácidos nucleicos, donde puede interferir con la síntesis de ADN y ARN. Este compuesto se dirige a enzimas involucradas en el metabolismo de los ácidos nucleicos, como las ADN polimerasas y las transcriptasas inversas, lo que lleva a la inhibición de la replicación viral o la proliferación de células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
Guanosina: Un nucleósido natural con una estructura similar pero carece del grupo formamida.
Adenosina: Otro análogo de nucleósido con una base de purina diferente.
2-Tioadenosina: Un análogo que contiene azufre con propiedades biológicas distintas.
Singularidad
N-[9-[3,4-dihidroxi-5-(hidroximetil)oxolan-2-il]purin-6-il]formamida es única debido a su grupo formamida, que imparte reactividad química específica y actividad biológica. Esto lo convierte en una herramienta valiosa en la investigación de química medicinal y biología molecular.
Propiedades
Fórmula molecular |
C11H13N5O5 |
|---|---|
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide |
InChI |
InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18) |
Clave InChI |
BBJXVWOUESNRCD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)



![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)



![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)
![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)


![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)
